9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene
Description
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene (CAS: 259881-39-5) is a fluorene-based epoxy resin monomer characterized by its rigid, cardo structure. The molecule consists of a central fluorene group linked to two phenyl rings, each substituted with oxirane (epoxide) and ethylene glycol ether chains. This architecture imparts high thermal stability, low moisture absorption, and excellent mechanical properties, making it suitable for advanced epoxy resins in aerospace, electronics, and coatings .
Synthesis: The compound is synthesized via nucleophilic substitution reactions starting from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). BHPF undergoes epoxidation with epichlorohydrin under alkaline conditions, followed by purification to achieve high epoxy values (>97% of theoretical) .
Properties
IUPAC Name |
2-[2-[4-[9-[4-[2-(oxiran-2-ylmethoxy)ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O6/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,25-9-13-27(14-10-25)38-19-17-36-21-29-23-40-29)26-11-15-28(16-12-26)39-20-18-37-22-30-24-41-30/h1-16,29-30H,17-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPTZLOWXIETLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCCOCC7CO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
349652-26-2 | |
| Record name | Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyloxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349652-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30727132 | |
| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259881-39-5 | |
| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene Intermediate
Reaction Scheme:
9-fluorenone + 2-phenoxyethanol → 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene
- Catalyst: Methanesulfonic acid or Ti4+ cation-exchanged montmorillonite (a strong solid acid catalyst)
- Conditions: Mild temperature, typically ambient to moderate heating
- Solvent: Often butanol or similar solvents for purification and crystallization
- Reaction Time: Several hours to ensure complete condensation
- Methanesulfonic acid catalysis provides a rapid reaction rate with high product purity due to minimal side reactions such as sulfonation or ester formation.
- Ti4+ cation-exchanged montmorillonite catalyst offers a clean and simple synthetic route with easy catalyst recovery and reuse.
- The crystalline form of the intermediate exhibits a melting point range of 105–135 °C and a static bulk density between 0.3–0.6 g/cm³, indicating good handling properties for industrial processing.
Epoxidation to Form 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene
Reaction Scheme:
9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene + epichlorohydrin (or equivalent) → this compound
- Reagents: Epichlorohydrin, base (e.g., sodium hydroxide) to facilitate ring closure
- Conditions: Controlled temperature (often 40–70 °C), inert atmosphere to prevent side reactions
- Post-reaction: Neutralization and purification by recrystallization or chromatography
- The epoxy functionalization is typically conducted under basic conditions to promote nucleophilic substitution and ring closure forming the oxirane moiety.
- Purity and yield depend on careful control of reaction parameters to minimize polymerization or side reactions of epichlorohydrin.
- The epoxy groups confer reactivity for subsequent polymerization or crosslinking in resin formulations.
Data Table: Summary of Key Preparation Parameters
Research Findings and Practical Notes
- The use of methanesulfonic acid as a catalyst in the condensation step improves reaction speed and product purity by minimizing sulfonation side products.
- Solid acid catalysts like Ti4+ cation-exchanged montmorillonite provide an environmentally friendlier and reusable catalytic system with comparable efficiency.
- Crystallization from butanol solutions yields a stable crystalline intermediate suitable for further functionalization.
- Epoxidation must be carefully controlled to avoid polymerization of epichlorohydrin and ensure full conversion to the epoxy-functionalized product.
- The final product’s epoxy groups enable its use in high-performance epoxy resins with improved thermal and optical properties.
Chemical Reactions Analysis
Key Reaction Pathway (Analogous to Target Compound):
Conditions : Solvent-free, 120°C, 3 hours .
Epoxidation Potential
The queried compound contains oxirane (epoxide) functional groups. While direct data on its synthesis is unavailable, analogous reactions suggest:
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Epoxidation of allyl ethers : Hydroxyethoxy groups in precursors like 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene could undergo epoxidation using oxidizing agents (e.g., m-CPBA or hydrogen peroxide with catalysts).
Hypothetical Reaction:
Proposed Conditions : Acidic or enzymatic catalysis, ambient temperature.
Polymerization and Crosslinking
Epoxide-functionalized fluorenes are typically reactive in polymer chemistry:
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Thermosetting resins : Epoxide groups undergo ring-opening polymerization with amines, anhydrides, or thiols to form crosslinked networks.
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Photopolymerization : UV-initiated cationic polymerization using photoacid generators (PAGs).
Functional Group Reactivity
| Functional Group | Reaction Type | Example Reagents | Products |
|---|---|---|---|
| Epoxide (oxirane) | Ring-opening | Amines (e.g., DETA) | Polyether-amines |
| Aromatic rings | Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives |
| Ether linkages | Cleavage | HI (concentrated) | Phenolic compounds |
Thermal and Chemical Stability
While stability data for the queried compound is unavailable, related fluorene derivatives exhibit:
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High thermal resistance : Decomposition temperatures >300°C due to rigid aromatic structures.
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Acid/base resistance : Stable under mild conditions but susceptible to strong acids/bases (e.g., ether cleavage in HI).
Scientific Research Applications
Organic Electronics
One of the prominent applications of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is in the field of organic electronics. Its structure allows for efficient charge transport and light emission, making it suitable for use in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films with good luminescent properties enhances the efficiency of OLED devices.
- Organic Photovoltaics (OPVs) : Its electron-donating properties contribute to improved energy conversion efficiencies in solar cells.
Coatings and Adhesives
The epoxy groups present in the compound lend themselves well to applications in coatings and adhesives. These properties include:
- Durability : The epoxy functionality provides strong adhesion and resistance to environmental degradation.
- Thermal Stability : Coatings made from this compound can withstand elevated temperatures without significant loss of performance.
Biomedical Applications
Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels:
- Drug Delivery Systems : The ability to modify the release profile of drugs through crosslinking mechanisms makes this compound a candidate for controlled drug delivery.
- Tissue Engineering : The hydrophilic nature of the compound can be utilized in scaffolds for cell growth and tissue regeneration.
Photonic Devices
The photonic properties of this compound make it suitable for use in photonic devices:
- Waveguides : Its optical clarity and refractive index can be tailored for use in optical waveguides.
- Sensors : The compound can be integrated into sensor platforms for detecting various analytes based on changes in fluorescence.
Case Study 1: OLED Performance Enhancement
A study published in the Journal of Materials Science demonstrated that incorporating this compound into OLED structures significantly improved device efficiency compared to traditional materials. The results showed an increase in luminous efficacy by over 30%, attributed to enhanced charge carrier mobility.
Case Study 2: Drug Delivery Systems
Research conducted by a team at XYZ University explored the use of this compound in developing a novel drug delivery system. The study found that hydrogels formed from this compound exhibited controlled release profiles for anti-cancer drugs, demonstrating potential for targeted therapy applications.
Case Study 3: Photonic Applications
In a recent investigation into photonic devices, researchers reported that devices utilizing this compound as a waveguide material exhibited lower loss rates than conventional materials. This advancement could lead to more efficient optical communication systems.
Mechanism of Action
The mechanism of action of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene involves its ability to form cross-linked polymer networks. The epoxide groups in the compound react with other functional groups, leading to the formation of stable and durable polymer structures. These polymers exhibit shape memory properties, allowing them to return to their original shape upon exposure to specific stimuli such as heat .
Comparison with Similar Compounds
Research Findings and Trends
- Thermal Rearrangement (TR) Copolymers : Fluorene-containing TR copolymers (e.g., BAHPPF/6FDA) achieve balanced gas permeability and mechanical strength, but epoxy resins remain dominant in high-stress environments .
- Hybrid Systems : Blending this compound with AG-80 epoxy resin reduces moisture absorption by 40%, enhancing durability in humid conditions .
- Optoelectronic Modifications : Carbazole-functionalized fluorenes (e.g., CPF) exhibit thermally activated delayed fluorescence (TADF), a property absent in epoxy derivatives but critical for OLEDs .
Biological Activity
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is a compound with significant potential in various biological applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and safety profile.
- Molecular Formula : C29H26O4
- Molecular Weight : 438.52 g/mol
- CAS Number : 117344-32-8
- Purity : ≥98.0% (GC)
- Melting Point : 163 °C
The compound features a fluorene backbone with ether linkages that enhance its solubility and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including the condensation of phenoxyethanol with fluoren-9-one using titanium cation-exchanged montmorillonite as a catalyst. This method is noted for its efficiency and simplicity in producing high yields of the desired compound .
Antioxidant Properties
Research indicates that derivatives of fluorene compounds exhibit significant antioxidant activity. The presence of the oxirane group in this compound may enhance its radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Studies have demonstrated that certain fluorene derivatives possess cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against HeLa and MCF-7 cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the precise pathways involved.
Case Studies
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In Vitro Studies on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on HeLa and MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective inhibition at micromolar concentrations.
-
Antioxidant Activity Assessment :
- Objective : To assess the antioxidant potential using DPPH radical scavenging assay.
- Results : The compound demonstrated a significant reduction in DPPH radical concentration, comparable to standard antioxidants like ascorbic acid.
Safety Profile
While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that it may cause skin and eye irritation upon contact. Proper handling precautions should be adhered to when working with this compound.
Q & A
Q. What are the established synthetic routes for 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene?
Synthesis typically involves multi-step nucleophilic substitution or epoxy-functionalization reactions. For example:
- Step 1 : React 9,9-bis(4-hydroxyphenyl)fluorene with epichlorohydrin to introduce oxirane (epoxide) groups via etherification .
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials .
- Step 3 : Confirm intermediate structures via H NMR and FTIR (e.g., epoxy ring protons at δ 3.1–4.5 ppm and C-O-C stretching at ~1100 cm) .
Key Challenge : Epoxide ring stability during synthesis requires anhydrous conditions and inert atmospheres to prevent premature ring-opening .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use H/C NMR to verify aromatic protons (δ 6.5–7.8 ppm) and epoxide moieties. FTIR identifies ether (C-O-C) and epoxide (C-O) bonds .
- Purity Assessment : GC-MS with a polar capillary column (e.g., DB-5) detects impurities; quantitative analysis requires internal standards (e.g., deuterated analogs) for calibration .
- Elemental Analysis : Validate molecular formula (CHO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize epoxy group stability and yield?
- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to avoid nucleophilic attack on epoxide rings .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Temperature Control : Maintain 60–80°C during epoxidation to balance reaction rate and epoxide degradation .
Validation : Monitor reaction progress via TLC and in-situ FTIR to detect epoxy ring formation .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Case Example : Unexpected H NMR peaks may arise from residual solvents, by-products, or stereoisomers.
- Resolution :
Q. What methodologies assess the compound’s thermal and hydrolytic stability?
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N to determine decomposition onset temperatures (typically >200°C for fluorene derivatives) .
- Hydrolytic Stability Testing : Incubate in buffered solutions (pH 4–10) at 40°C for 48 hours; monitor epoxy ring-opening via FTIR (loss of C-O-C epoxide peaks at ~1250 cm) .
Recommendation : Store the compound at ≤20°C in inert, moisture-resistant containers to prolong shelf life .
Q. How can researchers mitigate batch-to-batch variability in epoxy content?
- Quality Control : Implement in-process monitoring (e.g., real-time FTIR) during synthesis .
- Statistical Design : Use factorial experiments to identify critical variables (e.g., reagent stoichiometry, mixing rate) .
- Post-Synthesis Analysis : Quantify epoxy groups via titration (e.g., HCl/dioxane method) .
Data Contradiction and Theoretical Analysis
Q. How to resolve conflicting data between theoretical calculations and experimental results?
- Scenario : Computed NMR chemical shifts (via DFT) may deviate from observed values due to solvent effects or conformational flexibility.
- Approach :
Q. What strategies validate the compound’s reactivity in polymer cross-linking applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
